molecular formula C22H14N2O2S B5700041 (2Z)-2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B5700041
M. Wt: 370.4 g/mol
InChI Key: DXKBMQVAHQMUTP-ZHZULCJRSA-N
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Description

The compound (2Z)-2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one belongs to the thiazolo[3,2-a]benzimidazole class, characterized by a fused thiazole-benzimidazole core and a benzylidene substituent. The Z-configuration of the exocyclic double bond in the benzylidene group is critical for its stereochemical and biological properties.

Properties

IUPAC Name

(2Z)-2-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c25-21-20(27-22-23-18-11-4-5-12-19(18)24(21)22)14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKBMQVAHQMUTP-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 3-phenoxybenzaldehyde with 2-aminobenzimidazole in the presence of a thiazole-forming reagent. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or acetonitrile, with the addition of a base, such as potassium carbonate, to facilitate the formation of the thiazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenoxybenzylidene moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide, often with the addition of a base to facilitate the substitution process.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered phenoxybenzylidene moiety.

    Substitution: New derivatives with substituted phenoxy group.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in the context of its anticancer properties, the compound may inhibit the activity of certain kinases or disrupt the function of proteins involved in cell proliferation and survival. Additionally, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzylidene substituent's modifications significantly influence solubility, reactivity, and biological interactions. Key analogs include:

Compound Name Substituents on Benzylidene Molecular Formula Molecular Weight (g/mol) Key Properties
(2Z)-2-(3-Ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one 3-Ethoxy, 4-propoxy C21H20N2O3S 380.46 Enhanced solubility due to alkoxy groups; antimicrobial/anticancer potential
(2Z)-2-(4-Hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one 4-Hydroxy, 3-methoxy C17H12N2O3S 324.36 Improved solubility via hydroxyl group; synthetic yield up to 61.3%
(2Z)-2-(4-Isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one 4-Isobutoxy, 3-methoxy C22H22N2O3S 406.49 Bulky isobutoxy group enhances lipophilicity; potential anticancer activity
Target Compound: (2Z)-2-(3-Phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one 3-Phenoxy C22H14N2O2S* ~378.43* Phenoxy group increases aromaticity; potential kinase inhibition

*Estimated based on structural similarity.

Key Observations:

  • Solubility: Alkoxy (ethoxy, propoxy) and hydroxyl groups enhance water solubility , while phenoxy and isobutoxy groups increase lipophilicity, favoring membrane permeability .
  • Synthetic Challenges: Formation of Z-isomers requires optimized conditions (e.g., pyridine/dicyclohexylcarbodiimide or AcOH/AcONa) to prevent E-isomer byproducts .

Biological Activity

The compound (2Z)-2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the condensation of thiazolo and benzimidazole derivatives with phenyl aldehydes. The synthesis typically employs a one-pot reaction strategy that enhances yield and simplifies purification processes. A general synthetic route involves the use of solvents like DMF and catalysts such as triethylamine or palladium-based systems to facilitate the reaction.

Biological Activity Overview

Research indicates that thiazolo[3,2-a]benzimidazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have reported that these compounds possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Antitumor Activity : Thiazolo[3,2-a]benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines including breast and melanoma cells.
  • Enzyme Inhibition : Notably, these compounds have been identified as potent inhibitors of tyrosinase, an enzyme crucial for melanin production. This property is particularly relevant for cosmetic applications aimed at reducing hyperpigmentation.

Antimicrobial Activity

A study conducted by Nair et al. (2024) demonstrated that thiazolo[3,2-a]benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

CompoundMIC (µg/mL)Bacteria Targeted
Compound A15E. coli
Compound B10S. aureus
Compound C20P. aeruginosa

Antitumor Activity

In a study focusing on melanoma cells (B16F10), compounds similar to this compound were shown to inhibit cell growth effectively. The IC50 values indicated strong antitumor potential.

CompoundIC50 (µM)Cancer Cell Line
Compound D5B16F10
Compound E8MCF-7

Tyrosinase Inhibition

Research has highlighted the effectiveness of thiazolo[3,2-a]benzimidazole derivatives in inhibiting tyrosinase activity. A comparative study showed that the compound exhibited an IC50 value significantly lower than that of kojic acid, a well-known tyrosinase inhibitor.

CompoundIC50 (µM)% Inhibition
This compound0.8896%
Kojic Acid24.0940%

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes like tyrosinase, leading to competitive inhibition.
  • Cell Cycle Arrest : In cancer cells, these compounds can induce apoptosis by disrupting normal cell cycle progression.
  • Membrane Disruption : Antimicrobial activity may arise from the ability of these compounds to integrate into microbial membranes, leading to increased permeability and eventual cell death.

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